2-(Tert-butoxycarbonyl)piperidine-2-carboxylicacid
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Overview
Description
2-(Tert-butoxycarbonyl)piperidine-2-carboxylic acid is a chemical compound with the molecular formula C11H19NO4. It is commonly used as a protecting group in organic synthesis, particularly in the synthesis of peptides and other complex molecules. The compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butoxycarbonyl)piperidine-2-carboxylic acid typically involves the protection of piperidine-2-carboxylic acid with tert-butoxycarbonyl (Boc) group. One common method involves the reaction of piperidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of 2-(Tert-butoxycarbonyl)piperidine-2-carboxylic acid follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butoxycarbonyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: The compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Coupling Reactions: It can be used in peptide coupling reactions with reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form amide bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Substitution: Various nucleophiles depending on the desired substitution
Coupling: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), and other coupling agents
Major Products Formed
Deprotection: Piperidine-2-carboxylic acid
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
2-(Tert-butoxycarbonyl)piperidine-2-carboxylic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a protecting group for amino acids in solid-phase peptide synthesis.
Drug Development: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Bioconjugation: Utilized in the modification of biomolecules for various applications, including drug delivery and diagnostics.
Mechanism of Action
The primary function of 2-(Tert-butoxycarbonyl)piperidine-2-carboxylic acid is to protect the amino group of piperidine-2-carboxylic acid during chemical reactions. The Boc group is stable under basic conditions but can be easily removed under acidic conditions, allowing for selective deprotection. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis, enabling the sequential construction of complex molecules .
Comparison with Similar Compounds
2-(Tert-butoxycarbonyl)piperidine-2-carboxylic acid is similar to other Boc-protected amino acids, such as:
- N-Boc-glycine
- N-Boc-alanine
- N-Boc-phenylalanine
Uniqueness
The uniqueness of 2-(Tert-butoxycarbonyl)piperidine-2-carboxylic acid lies in its specific structure, which includes a piperidine ring. This structure imparts distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, making it particularly useful in the synthesis of cyclic peptides and other complex molecules .
Properties
Molecular Formula |
C11H19NO4 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)11(8(13)14)6-4-5-7-12-11/h12H,4-7H2,1-3H3,(H,13,14) |
InChI Key |
JCDGVULMCWIGMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCCCN1)C(=O)O |
Origin of Product |
United States |
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